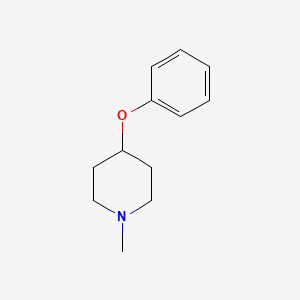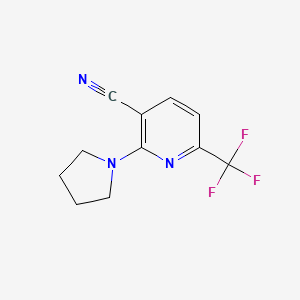![molecular formula C14H13N3S B8371179 4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8371179.png)
4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes imidazole, thiazole, and pyridine moieties, making it a versatile scaffold for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine typically involves a multi-step process. One common method starts with the protection of the amino group, followed by condensation and cyclization reactions. For instance, piperidone can be used as a starting material, undergoing sequential amino protection, condensation, cyclization, and deprotection reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine has been explored for various scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Evaluated for its anticancer properties, showing activity against several human cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that certain derivatives of this compound can bind strongly to kinases linked to cancer cell lines . This binding can inhibit the activity of these kinases, leading to the suppression of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Comparison: Compared to these similar compounds, 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine stands out due to its unique fused ring system that combines imidazole, thiazole, and pyridine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H13N3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene |
InChI |
InChI=1S/C14H13N3S/c1-2-4-10(5-3-1)11-9-17-12-6-7-15-8-13(12)18-14(17)16-11/h1-5,9,15H,6-8H2 |
InChI-Schlüssel |
FCRJTNDTAFMKBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1N3C=C(N=C3S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-(3-aminophenoxy)propyl]-N,N-diethylamine](/img/structure/B8371165.png)






